molecular formula C16H10F3N3O2S B2960232 (E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173538-15-2

(E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2960232
CAS No.: 1173538-15-2
M. Wt: 365.33
InChI Key: GBLTUOFIAUYDPD-BQYQJAHWSA-N
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Description

This compound features a conjugated acrylamide backbone bridging a thiophene ring and a 1,3,4-oxadiazole moiety substituted with a 4-(trifluoromethyl)phenyl group. The (E)-stereochemistry of the acrylamide linker is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological or materials science applications . The trifluoromethyl group contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability, while the thiophene and oxadiazole rings offer diverse electronic and steric properties.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2S/c17-16(18,19)11-5-3-10(4-6-11)14-21-22-15(24-14)20-13(23)8-7-12-2-1-9-25-12/h1-9H,(H,20,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLTUOFIAUYDPD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and electronic effects. The structural formula is represented as follows:

C19H15F3N2O2S\text{C}_{19}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

  • General Findings : Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with thiophenes have shown efficacy comparable to standard antibiotics like ampicillin and amoxicillin against strains such as Staphylococcus aureus and Escherichia coli .
  • Specific Activity : In a comparative study, the compound was tested against various bacterial strains:
    • MIC Values : The minimum inhibitory concentration (MIC) of the compound against Pseudomonas aeruginosa was found to be lower than that of reference drugs .
    • Mechanism of Action : It is suggested that the presence of halogen substituents enhances the antibacterial effect by increasing interaction with bacterial cell membranes.

Antiviral Activity

  • Dengue Virus Inhibition : The compound has been evaluated for its antiviral properties specifically against dengue virus. High-throughput screening revealed that several analogues of this compound inhibit the dengue viral polymerase (NS5 RdRp) effectively .
  • Potency : The most potent derivatives exhibited submicromolar activity against all four serotypes of dengue virus in cellular models . This suggests potential therapeutic applications in treating dengue fever.

Anticancer Activity

Recent studies have indicated that 1,3,4-oxadiazole derivatives possess anticancer properties:

  • Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines in vitro. Notably, it induced apoptosis in human breast cancer cells (MCF-7) and exhibited anti-proliferative effects on lung cancer cells .
  • Mechanism : The proposed mechanism involves the induction of oxidative stress leading to apoptosis, as well as modulation of cell cycle regulatory proteins .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 1.56 µg/mL
AntimicrobialPseudomonas aeruginosaStronger than ampicillin
AntiviralDengue virusSubmicromolar activity
AnticancerMCF-7 (breast cancer)Induced apoptosis
AnticancerA549 (lung cancer)Anti-proliferative

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Derivatives
  • Thiadiazoles are known for insecticidal and fungicidal activities, whereas oxadiazoles are more common in optoelectronic materials due to their rigid structure .
  • Oxadiazole Variants : Compound E-16m ((E)-2-(4-Methoxyphenyl)-5-(3,3,3-trifluoro-1-(thiophen-2-yl)prop-1-en-2-yl)-1,3,4-oxadiazole) shares the oxadiazole core but substitutes the trifluoromethylphenyl group with a methoxyphenyl moiety. This substitution reduces hydrophobicity (logP) compared to the target compound, impacting solubility and pharmacokinetics .
Thiophene vs. Other Aromatic Rings
  • Thiophene’s electron-rich nature enhances charge-transfer properties, as seen in OLED applications (e.g., PBPOPB, a biphenyl-oxadiazole derivative) . Replacing thiophene with phenyl or pyridyl rings (e.g., (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide) introduces steric bulk and alters π-conjugation, affecting luminescence or binding kinetics .

Substituent Effects

  • Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to methoxy-substituted analogs (e.g., E-16m, clogP ≈ 3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Amino and Acetamide Modifications: Compounds like 5 and 6 from incorporate dimethylaniline and acetyl groups, which improve hydrogen-bonding interactions but may introduce metabolic liabilities due to amine oxidation .

Physicochemical and Functional Properties

Property Target Compound E-16m Thiadiazole Analog
Molecular Weight ~386.3 (estimated) 385.3 389.35
Heterocyclic Core 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Key Substituents CF₃, Thiophene OMe, Thiophene CF₃, Trimethoxyphenyl
logP (Predicted) 4.2 3.5 3.8
Synthesis Method Pd-catalyzed coupling Pd-catalyzed coupling Condensation/cyclization

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